![molecular formula C9H12O3 B3385811 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 66725-78-8](/img/structure/B3385811.png)
2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-
Overview
Description
2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- is an organic compound with the molecular formula C9H16O3. It is a derivative of butanal, where the butanal molecule is modified by the addition of a tetrahydro-2H-pyran-2-yl group. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- typically involves the reaction of butanal with tetrahydro-2H-pyran-2-ol under specific conditions. The reaction is usually carried out in the presence of an acid catalyst, which facilitates the formation of the tetrahydropyranyl ether linkage . The reaction conditions often include controlled temperature and pressure to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and yield of the compound while minimizing costs and environmental impact. The use of advanced catalytic systems and optimized reaction conditions are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule, such as the aldehyde and tetrahydropyranyl ether groups .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the aldehyde group to a carboxylic acid.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the aldehyde group to a primary alcohol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of a carboxylic acid, while reduction leads to the formation of a primary alcohol .
Scientific Research Applications
2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The tetrahydropyranyl ether group can also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-[(Tetrahydro-2H-pyran-2-yl)oxy]butanal: A similar compound with a butanal backbone and a tetrahydropyranyl ether group.
2-Hydroxymethyl-2,5-dimethyl-tetrahydro-pyran: Another compound with a tetrahydropyranyl group, but with different substituents.
Uniqueness
2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(oxan-2-yloxy)but-2-ynal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h6,9H,1,3,5,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORMLGRJGANSMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC#CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461874 | |
| Record name | 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66725-78-8 | |
| Record name | 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


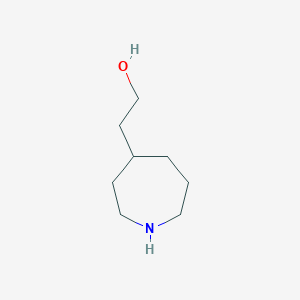
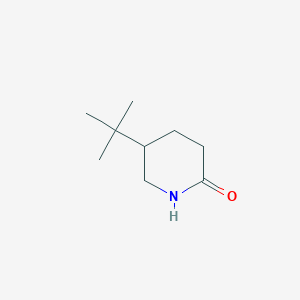
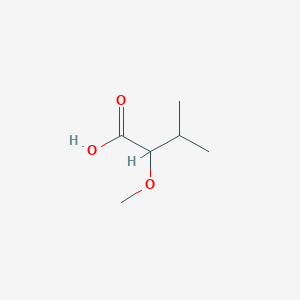
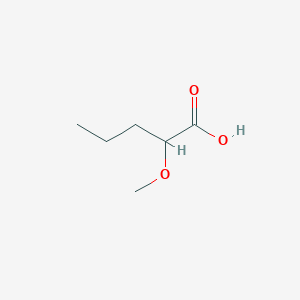

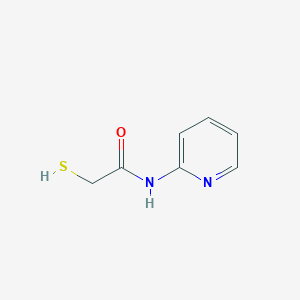
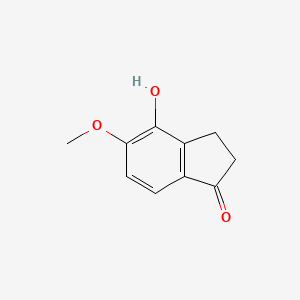
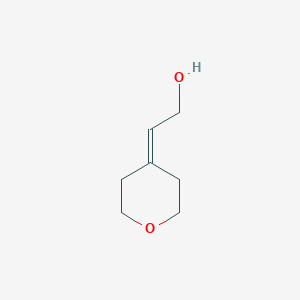
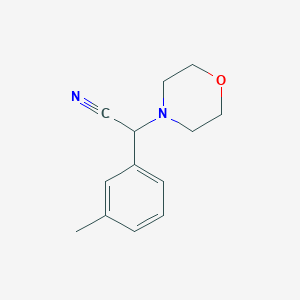
![8-Oxabicyclo[5.1.0]oct-2-ene](/img/structure/B3385805.png)
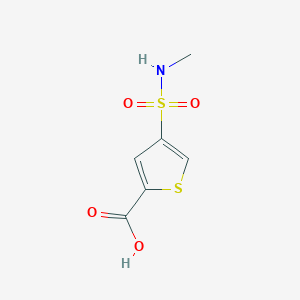
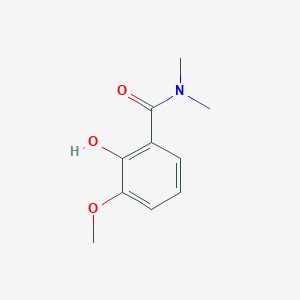
![9-Oxabicyclo[6.1.0]non-2-ene](/img/structure/B3385834.png)
![2-{[(2-Chlorophenyl)methoxy]methyl}oxirane](/img/structure/B3385843.png)
